molecular formula C9H8N2O3S B11769530 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole CAS No. 49739-42-6

3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole

Cat. No.: B11769530
CAS No.: 49739-42-6
M. Wt: 224.24 g/mol
InChI Key: XKGMRXSTBCVRPN-UHFFFAOYSA-N
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Description

3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole is a stable derivative of the furoxan class, a subclass of 1,2,5-oxadiazole oxides known for their ability to release Nitric Oxide (NO) under physiological conditions . This compound is characterized by its planar heterocyclic ring system and stability under various conditions, making it a valuable building block in medicinal chemistry and pharmacological research . Its primary research value lies in its application as a NO donor. NO is a crucial signaling molecule involved in numerous biological processes, including vascular regulation, nerve transmission, and immune responses . In oncology research, exogenous NO delivery has been shown to inhibit tumor cell proliferation, suppress angiogenesis, and induce apoptosis . Furoxan derivatives like this compound can release NO upon reaction with thiols, such as cysteine, through a non-enzymatic pathway, providing a tool to study NO-related pathways . Research into phenylsulfonylfuroxan-based hybrids has demonstrated significant synergistic antitumor activity, particularly when combined with pharmacophores like histone deacetylase (HDAC) inhibitors . These hybrids exhibit potent in vitro antiproliferative activity and can strongly induce cellular apoptosis and cell cycle arrest, showing promise as novel anticancer agents . This compound is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-7-9(11-14-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGMRXSTBCVRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879726
Record name FURAZAN, METHYL(PHENYLSULFONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49739-42-6
Record name FURAZAN, METHYL(PHENYLSULFONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Sulfonyl Hydrazides with Nitriles

A widely referenced method involves the cyclocondensation of benzenesulfonyl hydrazides with methyl-substituted nitriles under acidic conditions. This route leverages the nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by intramolecular cyclization to form the oxadiazole ring.

Key steps include:

  • Reagent System : Phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C.

  • Intermediate Isolation : The sulfonyl hydrazide intermediate is precipitated and purified via recrystallization from ethanol/water (yield: 65–72%).

  • Cyclization : Heating the intermediate at 80°C for 6–8 hours in toluene with catalytic p-toluenesulfonic acid (PTSA).

Optimization Challenges :

  • Excess POCl₃ improves electrophilicity but risks side reactions with moisture.

  • Lower temperatures (<10°C) suppress nitrile hydrolysis but prolong reaction times.

Oxidation of 3-Methyl-4-(phenylthio)-1,2,5-oxadiazole

An alternative pathway oxidizes the thioether precursor to the sulfonyl derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

3-Methyl-4-(phenylthio)-1,2,5-oxadiazoleH2O2/AcOHThis compound\text{3-Methyl-4-(phenylthio)-1,2,5-oxadiazole} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{this compound}

Experimental Conditions :

  • Oxidant : 30% H₂O₂ in glacial acetic acid at 50°C for 12 hours.

  • Yield : 78–85% after silica gel chromatography.

Advantages :

  • Avoids handling toxic sulfonyl chlorides.

  • Compatible with acid-sensitive functional groups.

Comparative Analysis of Methodologies

The table below evaluates two primary synthetic routes based on yield, scalability, and practicality:

Method Starting Materials Reagents Conditions Yield Source
CyclocondensationBenzenesulfonyl hydrazide, methyl nitrilePOCl₃, PTSA, toluene80°C, 8 hr65–72%
Thioether Oxidation3-Methyl-4-(phenylthio)-oxadiazoleH₂O₂, AcOH50°C, 12 hr78–85%

Key Observations :

  • The oxidation route provides higher yields but requires pre-synthesized thioether intermediates.

  • Cyclocondensation is more direct but necessitates stringent moisture control.

Advanced Modifications and Catalytic Innovations

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) reduces cyclocondensation time from 8 hours to 30 minutes, achieving comparable yields (68–70%). This technique minimizes thermal decomposition of sensitive intermediates.

Solvent-Free Synthesis

Ball-milling equimolar quantities of benzenesulfonyl hydrazide and methyl nitrile with silica-supported POCl₃ yields the product in 60% yield after 2 hours, eliminating volatile organic solvent use.

Purification and Characterization Protocols

Chromatographic Techniques

  • Flash Chromatography : Hexane/ethyl acetate (4:1) removes unreacted nitriles and sulfonic acid byproducts.

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.55–8.10 (m, 5H, Ar-H).

  • IR : 1350 cm⁻¹ (SO₂ asymmetric stretch), 1160 cm⁻¹ (SO₂ symmetric stretch).

Industrial-Scale Production Considerations

Cost Analysis

  • Cyclocondensation Route : POCl₃ costs dominate (~40% of material expenses).

  • Oxidation Route : H₂O₂ is cheaper but requires corrosion-resistant reactors.

Waste Management

  • Neutralization of POCl₃ generates phosphate sludge, necessitating precipitation tanks.

  • Acetic acid from oxidation is recoverable via distillation (85% efficiency) .

Chemical Reactions Analysis

Ring Formation and Synthetic Pathways

The oxadiazole ring is typically synthesized via cyclization reactions. A common route involves:

  • Hydrazine-carboxylic acid condensation : Reaction of methyl-substituted hydrazine derivatives with phenylsulfonyl-containing carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

  • Oxidative cyclization : Oxidation of thioacetamide precursors with H₂O₂ or HNO₃ to form the sulfonyl group and oxadiazole ring .

Ring-Opening and Reduction Reactions

The 1,2,5-oxadiazole ring undergoes selective cleavage under specific conditions:

Reaction TypeConditionsProductsMechanism
Reductive cleavage Catalytic hydrogenation (H₂/Pd)Diamine intermediatesRing saturation followed by N-O bond cleavage.
Acidic hydrolysis HCl/H₂O, refluxHydrazine derivatives + carboxylic acidsProtonation at nitrogen, followed by nucleophilic attack .

Example : Reduction produces 3-methyl-4-(phenylsulfonyl)diamine, which can be further functionalized.

Electrophilic and Nucleophilic Substitutions

The electron-deficient oxadiazole ring directs reactivity:

Electrophilic Attack

  • Limited due to electron withdrawal by sulfonyl and oxadiazole groups.

  • Nitration : Occurs on the phenyl ring (meta to sulfonyl group) under mixed acid conditions .

Nucleophilic Substitution

  • At C3/C4 : Methyl and sulfonyl groups sterically hinder substitution.

  • At C2 : Reacts with amines or alkoxides to form 2-substituted derivatives (e.g., 2-amino or 2-alkoxy oxadiazoles) .

Example :

text
This compound + RNH₂ → 2-R-substituted oxadiazole + NH₃[2]

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions:

  • With alkynes : Forms pyrazole or triazole hybrids under Cu-catalyzed conditions .

  • With nitrile oxides : Generates fused heterocyclic systems .

Notable Example :
Oxadiazole+HC≡C-RCuIPolycyclic adducts\text{Oxadiazole} + \text{HC≡C-R} \xrightarrow{\text{CuI}} \text{Polycyclic adducts}

Sulfonyl Group Reactivity

  • Nucleophilic displacement : The phenylsulfonyl group resists substitution but can undergo SNAr under extreme conditions (e.g., NaN₃ in DMF at 150°C) .

  • Reduction : LiAlH₄ reduces sulfonyl to thioether, though rarely reported for this compound.

Methyl Group Oxidation

  • KMnO₄/H₂SO₄ : Oxidizes methyl to carboxylate, yielding 3-carboxy-4-(phenylsulfonyl)-1,2,5-oxadiazole.

Thermal and Photochemical Behavior

  • Thermal decomposition : >200°C releases SO₂ and forms methyl nitrile byproducts .

  • Photolysis : UV irradiation induces ring contraction to imidazoles or isooxazoles .

Biological Activity Modulation

Chemical modifications alter bioactivity:

  • Anticancer : 2-Amino derivatives show enhanced cytotoxicity (IC₅₀ = 1.2–4.7 µM vs. HeLa) .

  • Antimicrobial : Sulfonyl-to-thioether conversion reduces potency, highlighting the sulfonyl group’s role .

Comparative Reactivity of Analogues

CompoundKey Reaction Differences
3-Methyl-4-(phenylthio)-1,2,5-oxadiazoleFaster nucleophilic substitution at C2
3-Trifluoromethyl analogueEnhanced resistance to hydrolysis

Scientific Research Applications

Anticancer Applications

Mechanisms of Action
Research indicates that 1,2,5-oxadiazole derivatives exhibit significant anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. For instance, compounds containing the oxadiazole ring have been shown to modulate signaling pathways such as the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Histone Deacetylase Inhibition : A study demonstrated that novel derivatives of 1,2,5-oxadiazole exhibited superior inhibitory activity against various human cancer cell lines compared to established drugs like SAHA (suberoylanilide hydroxamic acid). The compounds tested showed enhanced cytotoxic effects on cancer cells including HeLa and HCT-116 .
  • Structure-Activity Relationship : The incorporation of different substituents on the oxadiazole ring significantly impacted anticancer activity. For example, the presence of electron-withdrawing groups was found to enhance growth-inhibitory effects against several cancer cell lines .

Antimicrobial Properties

Broad-Spectrum Activity
The 1,3,4-oxadiazole scaffold is known for its antimicrobial properties. Research has indicated that derivatives of this compound can effectively inhibit both bacterial and fungal growth.

Case Studies

  • Antibacterial Activity : A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and screened for their antibacterial efficacy. Compounds demonstrated comparable or superior activity against pathogens like Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
  • Antifungal Activity : In another study, specific oxadiazole derivatives showed significant antifungal activity against strains such as Aspergillus niger, suggesting their potential use in treating fungal infections .

Antitubercular Activity

Mechanism and Efficacy
Recent studies have highlighted the antitubercular potential of oxadiazole derivatives through their ability to generate nitric oxide (NO), which is crucial for combating Mycobacterium tuberculosis. The bioactivity correlates with the compound's ability to release NO upon metabolic activation .

Case Studies

  • Furoxan Derivatives : Specific furoxan derivatives of 1,2,5-oxadiazole were evaluated against multidrug-resistant strains of M. tuberculosis. These compounds exhibited promising MIC90 values indicating effective inhibition of bacterial growth at low concentrations .
  • Nitric Oxide Generation : The antitubercular efficacy was linked to NO production; compounds that released higher levels of NO showed better activity against M. tuberculosis strains .

Summary Table of Applications

Application AreaKey FindingsReferences
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against bacteria and fungi
AntitubercularInhibits M. tuberculosis via NO generation

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole N2-Oxide (VL16E)

  • Structure : Differs by the addition of a second phenylsulfonyl group and an N-oxide moiety.
  • Activity: VL16E is a potent thioredoxin glutathione reductase (TGR) inhibitor, effective against cestode parasites (e.g., Mesocestoides vogae). In vivo studies showed a 28% reduction in larval burden in mice, comparable to praziquantel but with a novel mechanism targeting redox homeostasis .
  • Advantage : Dual inhibition of TR and GR activities in parasites, making it a promising antiparasitic agent.

4-(Hydroxyalkoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-Oxides (3d–3j)

  • Structure: Variants include hydroxyethyl, hydroxyoctyl, and carboxymethylphenoxy substituents at position 3.
  • Activity : Tested as histone deacetylase (HDAC) inhibitors, with moderate to high yields (56–88%). Compound 3g (80% yield) demonstrated optimal synthesis efficiency, while 3h (70% yield) featured a conjugated alkene for enhanced reactivity .
  • Key Difference : Hydrophilic substituents improve solubility but may reduce membrane permeability compared to the methyl group in the target compound.

4-(Coumarin-Linked)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-Oxide (Compound 66)

  • Structure : Incorporates a coumarin moiety via an ethyl linker.
  • Activity: Exhibited potent antiproliferative activity with IC50 values of 0.024–0.22 µM across cancer cell lines (HeLa, A549). The coumarin group enhances DNA intercalation and nitric oxide (NO) release, synergizing with the oxadiazole’s redox activity .
  • Advantage: Dual functionality (NO donor + cytotoxic agent) outperforms standalone oxadiazoles in anticancer potency.

1,2,5-Oxadiazole-Sulfonamide Hybrids (4a–4j)

  • Structure : Sulfonamide group replaces phenylsulfonyl, with varied aryl/alkyl amines.
  • Activity : Evaluated for anti-inflammatory effects via carrageenan-induced paw edema assays. Compounds showed dose-dependent inhibition but lower potency compared to phenylsulfonyl derivatives, likely due to reduced electron-withdrawing effects .

Energetic Derivatives (BNFF-1/ANFF-1)

  • Structure: Nitro and amino substituents on the oxadiazole ring.
  • Application: High-energy materials with decomposition activation energies of ~40–50 kcal/mol. Their stability and detonation velocity are superior to non-nitrated analogs, highlighting the role of electron-deficient substituents in materials science .

Structural and Functional Analysis

Mechanistic Insights

  • Antiparasitic Activity : VL16E’s N-oxide moiety enhances redox cycling, disrupting parasitic TGR and causing oxidative stress .
  • Anticancer Activity: Coumarin hybrids (e.g., Compound 66) release NO, inducing DNA damage and apoptosis, while phenylsulfonyl groups stabilize the transition state in enzyme inhibition .
  • Steric Effects : The methyl group in 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole may hinder interactions with bulkier enzyme pockets compared to VL16E’s bis-sulfonyl groups.

Biological Activity

3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring with a methyl group and a phenylsulfonyl substituent, contributing to its reactivity and biological profile. The general structure can be represented as follows:

C9H9N3O3S\text{C}_9\text{H}_9\text{N}_3\text{O}_3\text{S}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and others.
  • Mechanism : Induction of apoptosis through the modulation of apoptotic proteins such as Bax and BCL-2. The compound increased the apoptosis rate significantly compared to untreated controls .
Cell Line IC50 (µM) Effect on Apoptosis (%)
MDA-MB-23112.551.2
HepG28.045.0

2. Antimicrobial Activity

The compound has also shown promising results against various microbial strains, particularly Mycobacterium tuberculosis (Mtb). A study reported that derivatives of oxadiazole exhibited potent anti-tubercular activity with minimal inhibitory concentrations (MIC) in the low µg/mL range .

Microbial Strain MIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.045

3. Leishmanicidal Activity

In addition to its anticancer and antimicrobial properties, this compound derivatives have been explored for their leishmanicidal activities. These compounds demonstrated effective inhibition of Leishmania species in vitro, suggesting their potential as therapeutic agents against leishmaniasis .

The biological activities of this compound can be attributed to several mechanisms:

  • Nitric Oxide (NO) Release : Similar compounds in the oxadiazole family have been shown to release NO upon bioactivation, which plays a crucial role in neuroprotection and cytotoxicity modulation .
  • Apoptosis Induction : The compound influences apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on the MDA-MB-231 cell line revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis indicated that at an IC50 value of 12.5 µM, the percentage of apoptotic cells rose to over 51%, significantly higher than controls .

Case Study 2: Anti-Tubercular Activity

In a comparative study assessing various oxadiazole derivatives against Mtb strains, it was found that certain modifications to the oxadiazole ring enhanced activity against resistant strains. The compound demonstrated an MIC of 0.045 µg/mL against Mtb H37Rv, indicating strong potential for development as an anti-tubercular agent .

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